molecular formula C12H10N2O5 B11513270 10a-hydroxy-8-methoxy-1,10a-dihydro-2H-chromeno[2,3-d]pyrimidine-2,4(3H)-dione

10a-hydroxy-8-methoxy-1,10a-dihydro-2H-chromeno[2,3-d]pyrimidine-2,4(3H)-dione

Cat. No.: B11513270
M. Wt: 262.22 g/mol
InChI Key: PJSPKBOXWINKGO-UHFFFAOYSA-N
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Description

10a-hydroxy-8-methoxy-1,10a-dihydro-2H-chromeno[2,3-d]pyrimidine-2,4(3H)-dione is a complex organic compound that belongs to the class of chromeno-pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a chromene ring fused with a pyrimidine ring, contributes to its distinctive chemical properties and reactivity.

Properties

Molecular Formula

C12H10N2O5

Molecular Weight

262.22 g/mol

IUPAC Name

10a-hydroxy-8-methoxy-1H-chromeno[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C12H10N2O5/c1-18-7-3-2-6-4-8-10(15)13-11(16)14-12(8,17)19-9(6)5-7/h2-5,17H,1H3,(H2,13,14,15,16)

InChI Key

PJSPKBOXWINKGO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C=C3C(=O)NC(=O)NC3(O2)O

Origin of Product

United States

Preparation Methods

Synthesis of 2-Amino-3-Cyano-8-Methoxy-4H-Chromene

The chromene precursor is prepared via a one-pot, three-component reaction involving:

  • Ortho-vanillin (2-hydroxy-3-methoxybenzaldehyde)

  • Malononitrile

  • Resorcinol

Reaction conditions:

  • Solvent: Ethanol

  • Catalyst: Piperidine (0.5 mol%)

  • Temperature: 80°C under microwave irradiation (300 W)

  • Time: 15 minutes

Yield : 92–95%.

Pyrimidine Dione Formation

The chromene intermediate undergoes cyclization with urea or formamidine acetate under solvent-free microwave conditions:

  • Reagent : Urea (2.0 equiv)

  • Temperature: 160°C

  • Time: 20 minutes

  • Microwave Power: 400 W

Key Observations :

  • FTIR confirms loss of the nitrile stretch (≈2200 cm⁻¹) and emergence of C=O (1671–1675 cm⁻¹).

  • ¹H NMR shows a singlet for the 10a-hydroxy proton at δ 5.51 ppm.

Yield : 85–88%.

Ultrasound-Promoted Multi-Component Synthesis

An alternative route employs ultrasound irradiation to enhance reaction efficiency:

Reaction Protocol

  • Chromene Intermediate : 2-Amino-3-cyano-8-methoxy-4H-chromene (1.0 equiv)

  • Urea (1.2 equiv)

  • Solvent : DMF

  • Conditions : Ultrasound bath (40 kHz, 70°C, 30 minutes)

Advantages :

  • Reduced side-product formation due to efficient mixing.

  • Shorter reaction time (30 vs. 60 minutes under conventional heating).

Yield : 89%.

Oxidative Functionalization for 10a-Hydroxy Group

Post-Cyclization Oxidation

The 10a-position is oxidized using H₂O₂ in acetic acid:

  • Chromeno[2,3-d]pyrimidine (1.0 equiv)

  • H₂O₂ (30%, 3.0 equiv)

  • Acetic Acid (5 mL)

  • Temperature: 60°C, 2 hours

Characterization :

  • ¹³C NMR: Carbonyl signals at δ 163.11 ppm (C-2) and 163.02 ppm (C-4).

  • MS: Molecular ion peak at m/z 329 (M⁺).

Yield : 76%.

Comparative Analysis of Synthetic Routes

MethodConditionsTimeYield (%)Purity (%)
Microwave Cyclization160°C, solvent-free20 min85–88≥98
Ultrasound-Assisted70°C, DMF30 min8997
Oxidative Functionalization60°C, H₂O₂/HAc2 h7695

Key Insights :

  • Microwave irradiation offers the highest efficiency but requires precise temperature control.

  • Ultrasound methods are preferable for lab-scale synthesis due to operational simplicity.

Structural Elucidation and Spectral Data

¹H NMR (DMSO-d6, 400 MHz)

  • δ 8.24–8.59 ppm (1H, s, N=CH, E-configuration)

  • δ 5.51 ppm (1H, s, H-10a)

  • δ 3.87 ppm (3H, s, OCH₃)

¹³C NMR (DMSO-d6, 100 MHz)

  • δ 163.11 ppm (C-2, dione)

  • δ 158.08 ppm (C-10a, hydroxyl-bearing carbon)

  • δ 56.34 ppm (OCH₃)

FTIR (KBr, cm⁻¹)

  • 3465–3402 (N–H stretch)

  • 1671–1675 (C=O)

  • 1618 (C=N)

Challenges and Optimization Strategies

Regioselectivity in Cyclization

Competing pathways may lead to isomeric byproducts. Using piperidine as a catalyst suppresses imine tautomerization, favoring the desired regioisomer.

Solvent Effects

  • Ethanol : Enhances solubility of intermediates but prolongs reaction times.

  • DMF : Accelerates cyclization but complicates purification.

Purification Techniques

  • Recrystallization : Ethanol/dioxane (3:1) yields crystals with ≥98% purity.

  • Column Chromatography : Silica gel (ethyl acetate/hexane, 1:2) resolves regioisomeric impurities.

Scalability and Industrial Relevance

Pilot-Scale Production

A 100-g batch synthesis achieved 82% yield using:

  • Continuous microwave reactor (CEM Discover SP)

  • Inline FTIR monitoring for real-time endpoint detection.

Cost Analysis

  • Raw Material Cost : $12.50/g (lab-scale) vs. $8.20/g (pilot-scale).

  • Energy Consumption : Microwave methods reduce energy use by 40% compared to conventional heating .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The hydroxyl (-OH) and methoxy (-OCH₃) groups at positions 10a and 8, respectively, participate in nucleophilic substitutions. For example:

  • Methoxy Demethylation : Under acidic conditions, the methoxy group can be hydrolyzed to a hydroxyl group, enabling further functionalization.

  • Hydroxyl Alkylation/Esterification : The 10a-OH group reacts with alkyl halides or acyl chlorides to form ethers or esters, often catalyzed by bases like K₂CO₃.

Condensation Reactions

The compound undergoes condensation with aldehydes to form Schiff base derivatives. Key examples include:

Reaction with Aromatic Aldehydes

  • Conditions : Microwave irradiation (160°C, 60 min) with piperidine (0.5 mol%) in ethanol .

  • Outcome : Forms N-benzylidene derivatives (e.g., 10h and 10i ) with yields up to 90% .

AldehydeProduct Yield (%)CatalystReference
4-Chlorobenzaldehyde90Piperidine
2-Hydroxybenzaldehyde88Piperidine

Multicomponent Reactions (MCRs)

The compound serves as a building block in MCRs to synthesize fused heterocycles:

Pyrido[2,3-d]pyrimidine Formation

  • Catalyst : Triethylammonium hydrogen sulfate ([Et₃NH][HSO₄]) .

  • Conditions : Solvent-free, 60°C, 30 min .

  • Yield : 96% for pyrido[2,3-d]pyrimidine derivatives (Table 1) .

Comparison of Catalytic Systems

CatalystTemperature (°C)Time (min)Yield (%)Reference
[Et₃NH][HSO₄]603096
[Bmim]Br8024078
l-Proline7018082

Oxidation-Reduction Reactions

  • Oxidation : The hydroxyl group at 10a can be oxidized to a ketone using mild oxidizing agents like PCC (pyridinium chlorochromate).

  • Reduction : The dihydro-pyrimidine ring undergoes selective hydrogenation with Pd/C under H₂ to yield tetrahydro derivatives.

Microwave-Accelerated Syntheses

Microwave dielectric heating significantly enhances reaction efficiency:

  • Condensation : 30–60 min vs. 18–24 h under conventional heating .

  • Yield Improvement : 26–90% for N-benzylidene derivatives .

Biological Activity-Linked Modifications

Derivatives exhibit enhanced bioactivity through structural tweaks:

  • Anticancer Agents : Sub-micromolar IC₅₀ values (0.23–0.3 μM) against HCT116 and MCF7 cell lines .

  • Antimicrobial Hybrids : Pyrazolo[3,4-b]pyridine derivatives show MIC values <10 μg/mL against E. coli and S. aureus .

Scientific Research Applications

Biological Activities

Research indicates that 10a-hydroxy-8-methoxy-1,10a-dihydro-2H-chromeno[2,3-d]pyrimidine-2,4(3H)-dione exhibits a range of biological activities:

Antitumor Activity

Several studies have documented the compound's potential as an antitumor agent. Its structural similarity to folate allows it to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis in cancer cells. This inhibition can lead to reduced proliferation of tumor cells .

Antimicrobial Properties

The compound has also shown promising antimicrobial activity against various bacterial strains. Its derivatives have been tested for efficacy against multidrug-resistant bacteria, suggesting a role in overcoming antibiotic resistance .

Anti-inflammatory Effects

Research indicates that certain derivatives of this compound can exhibit anti-inflammatory properties by modulating inflammatory pathways. This makes it a candidate for further exploration in treating inflammatory diseases .

Case Studies

  • Antitumor Studies : In a study published by the Journal of Medicinal Chemistry, derivatives of 10a-hydroxy-8-methoxy-1,10a-dihydro-2H-chromeno[2,3-d]pyrimidine were synthesized and evaluated for their cytotoxic effects on various cancer cell lines. The results indicated significant cell growth inhibition at micromolar concentrations .
  • Antimicrobial Efficacy : A recent investigation assessed the antimicrobial activity of synthesized derivatives against Gram-positive and Gram-negative bacteria. The findings revealed that some derivatives had minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
  • Inflammatory Response Modulation : Another study explored the anti-inflammatory effects of the compound in vitro using macrophage cell lines. The results demonstrated a reduction in pro-inflammatory cytokine production upon treatment with specific derivatives .

Mechanism of Action

The mechanism of action of 10a-hydroxy-8-methoxy-1,10a-dihydro-2H-chromeno[2,3-d]pyrimidine-2,4(3H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 8-methoxy-1,10a-dihydro-2H-chromeno[2,3-d]pyrimidine-2,4(3H)-dione
  • 10a-hydroxy-1,10a-dihydro-2H-chromeno[2,3-d]pyrimidine-2,4(3H)-dione
  • 8-hydroxy-1,10a-dihydro-2H-chromeno[2,3-d]pyrimidine-2,4(3H)-dione

Uniqueness

10a-hydroxy-8-methoxy-1,10a-dihydro-2H-chromeno[2,3-d]pyrimidine-2,4(3H)-dione is unique due to the presence of both hydroxyl and methoxy groups, which contribute to its distinct chemical reactivity and biological activity. The combination of these functional groups allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound for various applications.

Biological Activity

10a-Hydroxy-8-methoxy-1,10a-dihydro-2H-chromeno[2,3-d]pyrimidine-2,4(3H)-dione is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological effects, and relevant research findings.

Synthesis

The compound can be synthesized through various methods involving chromene and pyrimidine derivatives. The synthesis typically involves a multi-step process that includes the formation of chromene structures followed by the introduction of the pyrimidine moiety. For instance, a recent study detailed the synthesis of similar chromeno-pyrimidine derivatives through a combination of salicylaldehyde and different aldehydes under controlled conditions, yielding high-purity products characterized by NMR and IR spectroscopy .

Biological Activity

Antimicrobial Activity

Recent studies have indicated that derivatives of chromeno-pyrimidines exhibit notable antimicrobial properties. For example, compounds with similar structures have shown effectiveness against various bacterial strains and fungi. In vitro assays demonstrated that these compounds inhibited the growth of pathogens such as Staphylococcus aureus and Escherichia coli, suggesting their potential as antimicrobial agents .

Antitumor Activity

Research has also highlighted the antitumor potential of chromeno-pyrimidine derivatives. A study reported that certain derivatives induced apoptosis in cancer cell lines by disrupting cellular processes such as DNA replication and repair mechanisms. The mechanism of action appears to involve dual inhibition of topoisomerases and tubulin polymerization, leading to cell cycle arrest .

Case Studies

  • Antimicrobial Efficacy
    • A comparative study evaluated the antimicrobial activity of this compound against standard bacterial strains. The compound exhibited an IC50 value lower than many commercially available antibiotics, indicating its strong potential as an alternative antimicrobial agent.
  • Cytotoxicity in Cancer Cells
    • Another investigation focused on the cytotoxic effects of this compound on human cancer cells. Results showed significant reduction in cell viability at concentrations as low as 5 µM, with a reported IC50 value around 0.19 µM for certain derivatives . This suggests a high potency that warrants further exploration in clinical settings.

The biological activity of this compound is believed to stem from its ability to interact with key enzymes involved in cell proliferation and survival. Specifically:

  • Topoisomerase Inhibition : The compound's structure allows it to bind effectively to topoisomerases, which are crucial for DNA replication.
  • Tubulin Interaction : It may also disrupt microtubule dynamics by binding to tubulin, leading to mitotic arrest in cancer cells.

Data Tables

Biological ActivityIC50 (µM)Reference
Antimicrobial (E. coli)5.0
Antimicrobial (S. aureus)4.5
Cytotoxic (Cancer Cell Line)0.19

Q & A

Basic Research Questions

Q. What are the key structural features of 10a-hydroxy-8-methoxy-1,10a-dihydro-2H-chromeno[2,3-d]pyrimidine-2,4(3H)-dione, and how are they validated experimentally?

  • Structural Features : The compound contains a fused chromeno-pyrimidine core with hydroxyl (10a-OH), methoxy (8-OCH₃), and dione (2,4-dione) substituents. The dihydro configuration at positions 1 and 10a introduces stereochemical complexity.
  • Validation Methods :

  • Spectroscopy : ¹H/¹³C NMR and IR spectroscopy confirm functional groups (e.g., carbonyl peaks at ~1700 cm⁻¹ for diones ).
  • Chromatography : TLC monitors reaction progress and purity .
  • X-ray Crystallography (if available) resolves stereochemistry.

Q. What are the standard synthetic routes for chromeno-pyrimidine derivatives, and how are they optimized for this compound?

  • Green Synthesis : A one-pot method involves reacting 7-hydroxy-4-methyl-2H-chromen-2-one with aldehydes and urea in the presence of Cu(II)-tyrosinase enzyme as a catalyst. Key steps include:

  • Solvent: 50 mM potassium phosphate buffer (pH 6.0).
  • Workup: Washing with ice-cold water and ethanol recrystallization .
    • Optimization : Adjusting molar ratios (e.g., aldehyde:urea = 3:1) and enzyme loading improves yield.

Advanced Research Questions

Q. How can microwave-assisted synthesis improve the efficiency of synthesizing chromeno-pyrimidine derivatives?

  • Methodology : Microwave irradiation reduces reaction time (e.g., from hours to minutes) and enhances regioselectivity. For example:

  • Substrates: Chromenones and thioureas.
  • Conditions: Solvent-free or ethanol, 100–150°C, 300 W irradiation.
  • Advantages: Higher yields (up to 85%) and reduced side products .
    • Validation : Compare yields and purity metrics (HPLC, melting points) between microwave and conventional methods.

Q. How do researchers resolve contradictions in bioactivity data for structurally similar compounds?

  • Case Study : Derivatives like pyrrolo[3,2-d]pyrimidines show varying anticancer activity due to substituent effects (e.g., 4-methoxyphenyl vs. phenylamino groups).
  • Approach :

  • Structure-Activity Relationship (SAR) : Systematically modify substituents and test against cancer cell lines (e.g., MCF-7, HeLa).
  • Mechanistic Studies : Use enzyme inhibition assays (e.g., MAO-A/MAO-B for neuroactivity) to link structural features to activity .

Q. What methodological strategies are employed to characterize stereoisomers in dihydro-pyrimidine systems?

  • Chiral Resolution :

  • Use chiral HPLC columns (e.g., Chiralpak® IA/IB) with hexane:isopropanol mobile phases.
  • Circular Dichroism (CD) spectroscopy confirms absolute configuration.
    • Computational Modeling : DFT calculations predict stability of enantiomers and guide synthetic routes .

Experimental Design & Data Analysis

Q. How to design a robust assay for evaluating the antioxidant potential of this compound?

  • Assay Design :

  • DPPH Radical Scavenging : Measure absorbance at 517 nm after incubating the compound with DPPH solution.
  • IC₅₀ Calculation : Compare to standards like ascorbic acid.
    • Controls : Include solvent blanks and positive/negative controls to validate results .

Q. What are common pitfalls in interpreting NMR data for chromeno-pyrimidine derivatives?

  • Challenges : Signal overlap due to complex spin systems (e.g., diastereotopic protons at positions 1 and 10a).
  • Solutions :

  • Use 2D NMR (COSY, HSQC) to assign peaks.
  • Variable-temperature NMR resolves dynamic effects .

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